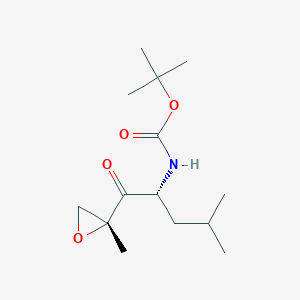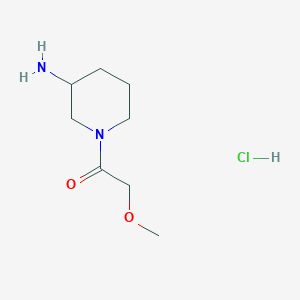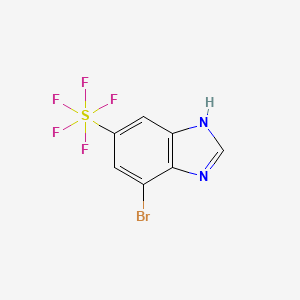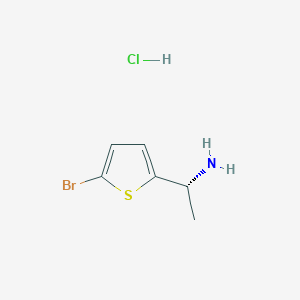
tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
Overview
Description
“tert-butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate” is a complex organic compound. It’s related to tert-butyl carbamate, which is a key structural motif in many approved drugs and prodrugs . The carbamate group is widely utilized in medicinal chemistry due to its chemical stability and capability to permeate cell membranes .
Synthesis Analysis
The synthesis of carbamates involves several steps and methodologies . For instance, a study describes the formation of carbamates through the displacement of an azide leaving group with tert-butoxide . Another study details the isolation of a specific carbamate derivative through diastereomeric salt formation under thermodynamic control .Molecular Structure Analysis
The molecular structure of carbamates like tert-butyl carbamate includes a carbamate functionality that is related to amide-ester hybrid features . This functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates are involved in various chemical reactions. For instance, they can modulate inter- and intramolecular interactions with target enzymes or receptors . They also participate in hydrogen bonding through the carboxyl group and the backbone NH .Physical And Chemical Properties Analysis
Tert-Butyl carbamate, a related compound, has a molecular weight of 117.15 g/mol . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-Butyl carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during the synthesis of complex organic molecules. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis.
Production of Tetrasubstituted Pyrroles
The compound is employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are important heterocyclic aromatic organic compounds used in pharmaceuticals and agrochemicals.
Molecular Biology Methods
In molecular biology, tert-butyl carbamate can be used in various methods, including PCR and qPCR, where it may serve as a protective agent for reagents or substrates .
Microbiology Methods
The compound’s role in microbiology could involve the protection of sensitive components in the culture media or assays that require precise conditions for microbial growth and analysis .
Industrial Testing Applications
tert-Butyl carbamate may find applications in industrial testing, where its properties can be harnessed for the analysis of chemical stability, reactivity, or other pertinent chemical characteristics .
Research Use Only (RUO) Applications
The compound is designated for research use only, indicating its application in experimental settings, such as in the development of new synthetic methods or materials .
Safety And Hazards
Future Directions
Carbamates have been receiving much attention due to their application in drug design and discovery . They are increasingly being used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . This suggests a promising future for the development and application of carbamates in the field of medicinal chemistry.
properties
IUPAC Name |
tert-butyl N-[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMPMIMTLBGEHT-QMTHXVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)[C@]1(CO1)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1380077.png)
![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B1380080.png)


![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1380086.png)

![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)
![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)
![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)

![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)
